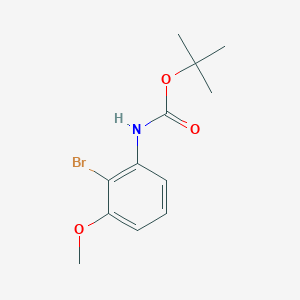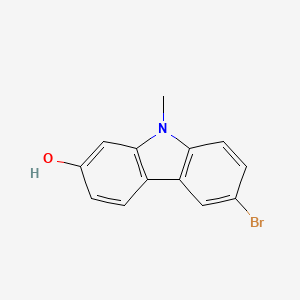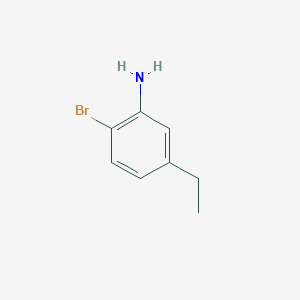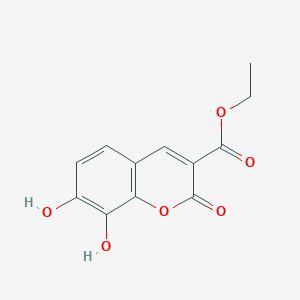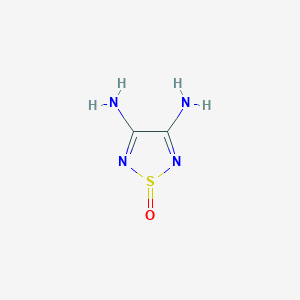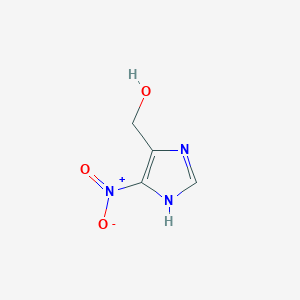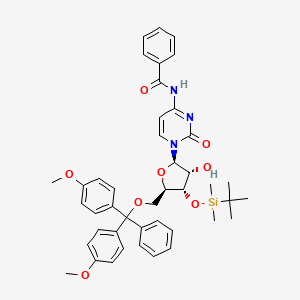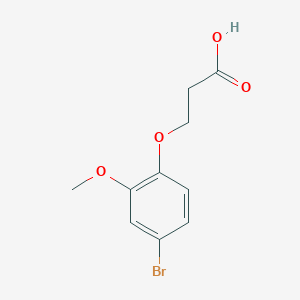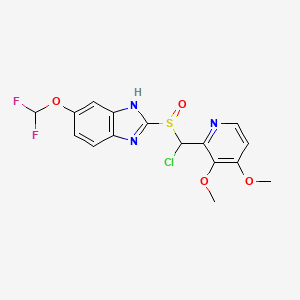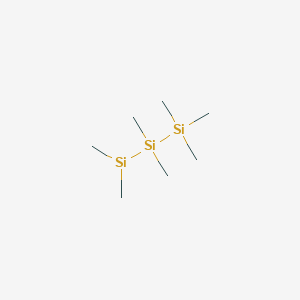
Trisilane, 1,1,1,2,2,3,3-heptamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisilane, 1,1,1,2,2,3,3-heptamethyl- is a compound that belongs to the silane family of chemicals. It is a colorless liquid that is used in a variety of scientific research applications. Trisilane is synthesized using a specific method that involves the reaction of hexamethyldisilane with lithium aluminum hydride. In
作用機序
The mechanism of action of Trisilane is not fully understood. However, it is believed that Trisilane acts as a reducing agent in various chemical reactions. It can donate electrons to other molecules, thereby reducing them. Trisilane can also react with other molecules to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Trisilane. However, it is known that Trisilane is a highly reactive compound that can react with various biological molecules. It is important to handle Trisilane with care as it can be hazardous to human health.
実験室実験の利点と制限
Trisilane has several advantages as well as limitations for lab experiments. One of the advantages of Trisilane is that it is a highly reactive compound that can be used in various chemical reactions. It is also relatively easy to synthesize Trisilane using the specific method mentioned earlier. However, Trisilane is a highly volatile and flammable compound that requires careful handling. It is also a hazardous material that can pose a risk to human health.
将来の方向性
There are several future directions for the use of Trisilane in scientific research. One of the future directions is the development of new materials using Trisilane as a precursor. Trisilane can be used in the synthesis of new materials such as silicon carbide and silicon nitride. Another future direction is the use of Trisilane in the synthesis of nanoparticles. Trisilane can be used as a reducing agent in the synthesis of nanoparticles, which can have various applications in the field of nanotechnology. Furthermore, Trisilane can be used as a reducing agent in organic chemistry, and its applications in this field are yet to be fully explored.
Conclusion:
Trisilane, 1,1,1,2,2,3,3-heptamethyl- is a colorless liquid that is used in various scientific research applications. It is synthesized using a specific method that involves the reaction of hexamethyldisilane with lithium aluminum hydride. Trisilane finds its application in the semiconductor industry, materials science, and organic chemistry. Trisilane is a highly reactive compound that can donate electrons to other molecules, thereby reducing them. It can also react with other molecules to form new compounds. Trisilane has several advantages as well as limitations for lab experiments. There are several future directions for the use of Trisilane in scientific research, including the development of new materials and the use of Trisilane in the synthesis of nanoparticles.
科学的研究の応用
Trisilane finds its application in various scientific research fields such as semiconductor industry, materials science, and organic chemistry. In the semiconductor industry, Trisilane is used as a precursor for the deposition of silicon-containing films. It is also used as a reducing agent in the synthesis of nanoparticles. Trisilane is used as a source of silicon in the synthesis of new materials such as silicon carbide and silicon nitride. It is also used as a reducing agent in organic chemistry.
特性
InChI |
InChI=1S/C7H21Si3/c1-8(2)10(6,7)9(3,4)5/h1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUWJFZFHLHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)[Si](C)(C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisilane, 1,1,1,2,2,3,3-heptamethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

